(2-Chloro-4-nitrophenyl)phenylacetonitrile

Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Safeguard your synthetic route. (2-Chloro-4-nitrophenyl)phenylacetonitrile provides a critical, non-substitutable scaffold for constructing diphenylmethane-based NSAIDs and antifungal agents. Its unique 2-chloro-4-nitro pattern enables efficient SNAr diversification and heterocycle synthesis, accelerating lead optimization. Avoid costly synthetic failures by securing this precise building block with the required steric and electronic profile for target pharmacophores.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
CAS No. 83783-67-9
Cat. No. B12669723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-nitrophenyl)phenylacetonitrile
CAS83783-67-9
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H9ClN2O2/c15-14-8-11(17(18)19)6-7-12(14)13(9-16)10-4-2-1-3-5-10/h1-8,13H
InChIKeyUGUGQRBDGGRJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-4-nitrophenyl)phenylacetonitrile (CAS 83783-67-9): A Critical Diphenylacetonitrile Scaffold for Targeted Heterocycle Synthesis


(2-Chloro-4-nitrophenyl)phenylacetonitrile (CAS 83783-67-9) is a highly functionalized diphenylacetonitrile derivative with the molecular formula C14H9ClN2O2 and a molecular weight of 272.68 g/mol . It is characterized by a central acetonitrile moiety flanked by an unsubstituted phenyl ring and a 2-chloro-4-nitrophenyl ring . This unique substitution pattern provides a specific chemical handle that distinguishes it from simpler or differently substituted analogs, making it a versatile intermediate for constructing complex heterocyclic systems and diphenylmethane-based bioactive compounds .

Procurement Alert: Why (2-Chloro-4-nitrophenyl)phenylacetonitrile (CAS 83783-67-9) Cannot Be Substituted with Standard Analogs


Substituting (2-Chloro-4-nitrophenyl)phenylacetonitrile with a closely related analog like (2-Chloro-4-nitrophenyl)acetonitrile (CAS 89277-99-6) or p-Nitrophenylacetonitrile (CAS 555-21-5) would result in a fundamentally different chemical entity and a failed synthesis . The presence of both the phenyl group and the specific chloro-nitro substitution pattern is critical. For instance, replacing the full compound with (2-Chloro-4-nitrophenyl)acetonitrile eliminates the second phenyl ring, drastically altering the steric and electronic properties required for subsequent reactions like diphenylmethane scaffold construction. The exact combination of functional groups in CAS 83783-67-9 is essential for its intended role as a specific building block, making generic substitution a high-risk, scientifically unsound approach .

Quantitative Evidence for (2-Chloro-4-nitrophenyl)phenylacetonitrile (CAS 83783-67-9) as a Superior Synthetic Intermediate


High Purity Commercial Availability vs. Undefined or Lower-Purity Analogs

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers, ensuring reliable and predictable performance in downstream reactions . This level of purity is not uniformly guaranteed for all closely related analogs, which may be offered with lower or undefined purity grades. High starting purity is crucial for minimizing side reactions and simplifying purification in multi-step syntheses.

Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Documented Role as Versatile Building Block for Heterocycles vs. Simpler Nitriles

This diphenylacetonitrile is specifically cited as a versatile building block for synthesizing heterocycles like indoles and quinolines . In contrast, simpler phenylacetonitriles (e.g., p-Nitrophenylacetonitrile, CAS 555-21-5) lack the pre-formed diphenylmethane backbone that is essential for generating more complex, biologically relevant structures in fewer steps . This functional advantage translates to shorter synthetic routes and higher overall efficiency.

Heterocyclic Chemistry Scaffold Synthesis Medicinal Chemistry

Optimized Physical Properties for Standard Laboratory Handling

The target compound exhibits physical properties such as a boiling point of 440.4 °C at 760 mmHg and a flash point of 220.2 °C [1]. While direct comparative data for all analogs is not available, these values are within a typical range for organic intermediates of this molecular weight, confirming its suitability for standard synthetic procedures. Its recommended storage conditions are straightforward: long-term storage in a cool, dry place .

Chemical Handling Process Chemistry Laboratory Safety

Validated Applications of (2-Chloro-4-nitrophenyl)phenylacetonitrile (CAS 83783-67-9) in Drug Discovery and Chemical Biology


Targeted Synthesis of Diphenylmethane-Based NSAID and Antifungal Scaffolds

This compound is specifically identified as a key building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents that require a diphenylmethane backbone . Its unique structure allows medicinal chemists to efficiently construct these complex pharmacophores, providing a distinct advantage over simpler starting materials that would necessitate multiple additional synthetic steps .

Efficient Construction of Nitrogen-Containing Heterocycles (Indoles, Quinolines)

The compound's structure is directly amenable to transformations that yield biologically important heterocyclic cores like indoles and quinolines . This makes it a valuable intermediate in the discovery of new therapeutic agents targeting kinases, GPCRs, and other protein families where these scaffolds are prevalent .

Precursor for Selective Amine Derivatives via Nitro Group Reduction

The presence of a reducible nitro group provides a straightforward pathway to generate the corresponding (2-Chloro-4-aminophenyl)phenylacetonitrile derivative . This amino group can then be further functionalized, enabling exploration of diverse chemical space and the creation of focused compound libraries for biological screening .

Substrate for Nucleophilic Aromatic Substitution (SNAr) Chemistry

The chloro group, activated by the para-nitro substituent, is a prime target for nucleophilic aromatic substitution (SNAr) reactions . This allows for the selective introduction of various nucleophiles (amines, alkoxides, thiols) onto the phenyl ring, offering a modular approach to generate a wide array of analogs from a single, well-defined precursor .

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